molecular formula C17H16BrNO B14208836 Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 834895-52-2

Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-

Cat. No.: B14208836
CAS No.: 834895-52-2
M. Wt: 330.2 g/mol
InChI Key: JUXYZCBMFBGDDX-UHFFFAOYSA-N
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Description

Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is a compound that features a methanone group bonded to a phenyl ring substituted with a bromine atom and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. For example, the bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is unique due to the presence of both the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties

Properties

CAS No.

834895-52-2

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

(3-bromo-4-pyrrolidin-1-ylphenyl)-phenylmethanone

InChI

InChI=1S/C17H16BrNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2

InChI Key

JUXYZCBMFBGDDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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